(4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, catalytic hydrogenation.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction typically produces amines.
Scientific Research Applications
(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups play a crucial role in its reactivity, potentially forming reactive intermediates that can modify biological molecules. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triazolo ring compounds: Similar heterocyclic structures with different substituents.
Uniqueness
(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of nitro and hydrazine functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H16N6O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-[(4-methyl-3-nitrophenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H16N6O5/c1-14-7-10-16(13-19(14)28(32)33)23-24-21-20(15-8-11-18(12-9-15)27(30)31)25-26(22(21)29)17-5-3-2-4-6-17/h2-13,25H,1H3 |
InChI Key |
HOXFYKCURCCUKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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